N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, a furan ring, and a pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzimidazole Moiety: This can be achieved by reacting an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Furan Ring Formation: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives.
Pyrazole Carboxamide Formation: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole moiety may yield dihydrobenzimidazole derivatives .
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but lacks the furan and pyrazole rings.
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: Contains a benzimidazole moiety but has different substituents.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of benzimidazole, cyclohexyl, furan, and pyrazole rings, which may impart distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c28-22(19-12-18(26-27-19)20-6-3-11-29-20)23-13-14-7-9-15(10-8-14)21-24-16-4-1-2-5-17(16)25-21/h1-6,11-12,14-15H,7-10,13H2,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
KJFVRKNUOWFFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NNC(=C2)C3=CC=CO3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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